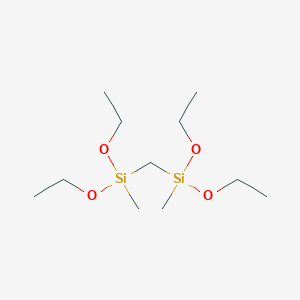

Bis(methyldiethoxysilyl)methane

Description

Structure

3D Structure

Properties

CAS No. |

18048-25-4 |

|---|---|

Molecular Formula |

C11H28O4Si2 |

Molecular Weight |

280.51 g/mol |

IUPAC Name |

[diethoxy(methyl)silyl]methyl-diethoxy-methylsilane |

InChI |

InChI=1S/C11H28O4Si2/c1-7-12-16(5,13-8-2)11-17(6,14-9-3)15-10-4/h7-11H2,1-6H3 |

InChI Key |

HIALYWKJVULGCE-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C[Si](C)(OCC)OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Bis Methyldiethoxysilyl Methane

Strategies for the Chemical Synthesis of Bis(methyldiethoxysilyl)methane

The synthesis of this compound, an organosilicon compound of interest for various material applications, is achieved through carefully controlled chemical strategies. These strategies primarily revolve around the selection of appropriate precursors and the optimization of reaction conditions to ensure high yields and purity of the final product.

Precursor Selection and Stoichiometric Considerations

The judicious selection of precursors is fundamental to the successful synthesis of this compound. A common and effective approach involves the use of a methylene-bridged silicon halide as a key starting material. One of the most utilized precursors is bis(dichloromethylsilyl)methane . The reactivity of the silicon-chlorine bonds in this precursor makes it amenable to nucleophilic substitution by an ethoxide source.

The ethoxylating agent is typically sodium ethoxide (NaOEt) or a combination of ethanol (B145695) (C₂H₅OH) and a non-nucleophilic base, such as triethylamine (B128534) (N(C₂H₅)₃), which acts as a scavenger for the hydrogen chloride (HCl) generated during the reaction. The choice between these reagents depends on factors such as reaction scale and desired conditions. While sodium ethoxide provides a direct route, its handling requires stringent anhydrous conditions due to its high moisture sensitivity. chemguide.co.ukquora.comdoubtnut.com The in-situ generation of ethoxide from ethanol and a base offers a milder alternative.

Stoichiometric control is paramount to prevent the formation of undesirable byproducts. A precise molar ratio of the ethoxylating agent to the silicon-halide bonds is necessary. For the reaction of bis(dichloromethylsilyl)methane, a minimum of four equivalents of the ethoxide source is required to ensure the complete replacement of all four chlorine atoms, leading to the desired this compound.

| Precursor 1 | Precursor 2 | Stoichiometric Ratio (Precursor 1:Precursor 2) |

| Bis(dichloromethylsilyl)methane | Sodium Ethoxide | 1 : ≥4 |

| Bis(dichloromethylsilyl)methane | Ethanol + Triethylamine | 1 : ≥4 : ≥4 |

Reaction Pathways and Process Optimization in Laboratory Synthesis

The principal reaction pathway for the synthesis of this compound from bis(dichloromethylsilyl)methane is a nucleophilic substitution reaction . chemguide.co.ukquora.comdoubtnut.com In this reaction, the ethoxide ion (C₂H₅O⁻) acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride ion. youtube.comyoutube.comyoutube.comyoutube.com

The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of the silicon-halide and the resulting silicon-alkoxide bonds. chemguide.co.uk Reaction temperature is a critical parameter that requires optimization. While the reaction can proceed at ambient temperature, moderate heating can be applied to accelerate the reaction rate. However, elevated temperatures must be avoided to minimize potential side reactions, including cleavage of the silicon-carbon bond or polymerization.

A standard laboratory procedure involves the controlled, slow addition of a solution of bis(dichloromethylsilyl)methane to a stirred suspension of sodium ethoxide in the chosen solvent. This methodical addition helps to manage the exothermic nature of the reaction and maintain a consistent stoichiometric balance. Following the complete addition, the reaction mixture is typically stirred for an extended period to ensure the reaction goes to completion.

The work-up procedure involves the removal of the precipitated sodium chloride by filtration. The solvent is subsequently removed from the filtrate under reduced pressure. The final purification of the crude product is achieved through fractional distillation to yield high-purity this compound.

Challenges and Innovations in the Synthesis of Methylene-Bridged Disilanes

The synthesis of methylene-bridged disilanes, such as this compound, is not without its challenges. A significant hurdle is the propensity for polymerization. The presence of multiple reactive sites on the silicon atoms can lead to the formation of oligomeric and polymeric byproducts, which can substantially lower the yield of the desired monomer. This issue is exacerbated by the presence of moisture, which can lead to the hydrolysis of the silicon-alkoxide bonds and subsequent condensation reactions. mdpi.com

Another challenge lies in attaining high levels of purity. The structural similarities between the target molecule and potential byproducts, such as partially ethoxylated intermediates or compounds with varying numbers of methylene (B1212753) bridges, can render purification by conventional distillation methods difficult. google.com

Innovations in this area are focused on developing more selective and efficient synthetic methodologies. For instance, research into novel catalytic systems aims to improve reaction control and minimize side reactions. Alternative synthetic strategies are also being explored. One promising avenue is the use of hydrosilylation reactions, which involve the addition of a silicon-hydride bond across a double or triple bond. researchgate.net This approach can offer greater control over the formation of the silicon-carbon backbone and potentially lead to cleaner reaction profiles and higher purity products.

Purity Assessment and Impurity Control in Monomer Production for Research Applications

For research and development purposes, the purity of this compound is critical, as impurities can have a significant impact on the properties of materials derived from it. A suite of analytical techniques is employed to rigorously assess purity and identify any contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for this purpose. oup.comnih.govresearchgate.net It enables the separation of the volatile monomer from other volatile impurities and provides their mass spectra, which aids in their identification. Common impurities that can be detected by GC-MS include partially chlorinated or ethoxylated silanes and siloxanes, which can form through hydrolysis and condensation reactions.

The control of impurities starts with the use of high-purity precursors and the strict maintenance of anhydrous reaction conditions. google.com Precise control over stoichiometry and reaction temperature is also essential. In the purification stage, fractional distillation under reduced pressure is the primary method for separating impurities with different boiling points. For the removal of non-volatile or trace polar impurities, treatment with a suitable adsorbent may be utilized. google.com

| Impurity Type | Potential Source |

| Partially chlorinated/ethoxylated silanes | Incomplete reaction |

| Siloxanes | Hydrolysis and condensation reactions |

| Polymeric byproducts | Side reactions, presence of moisture |

| Residual solvents | Incomplete removal during purification |

Through the implementation of meticulous synthetic protocols and comprehensive analytical characterization, this compound can be produced with the high degree of purity necessary for demanding research applications.

Fundamental Reaction Mechanisms: Hydrolysis and Condensation of Bis Methyldiethoxysilyl Methane

Hydrolytic Stability and Reactivity of Ethoxy Groups in the Presence of Water

(CH₃)(C₂H₅O)₂Si–CH₂–Si(OCH₂CH₅)₂(CH₃) + 4H₂O ⇌ (CH₃)(HO)₂Si–CH₂–Si(OH)₂(CH₃) + 4C₂H₅OH

The stability of the ethoxy groups is significantly influenced by the presence of water and the chemical environment. In the absence of catalysts, the hydrolysis rate is generally slow. The reactivity of the ethoxy groups is a critical factor determining the material's shelf life and processing characteristics.

The rate of hydrolysis of alkoxysilanes, including by analogy Bis(methyldiethoxysilyl)methane, is profoundly affected by the pH of the aqueous solution. unm.eduresearchgate.net Generally, the hydrolysis rate is at a minimum around a neutral pH of 7 and increases under both acidic and basic conditions. afinitica.com

Under acidic conditions (pH < 7), the reaction is catalyzed by hydronium ions (H₃O⁺). The initial step involves the protonation of an ethoxy group, which makes it a better leaving group (ethanol) and facilitates the nucleophilic attack by water on the silicon atom. unm.eduresearchgate.net The rate of hydrolysis is typically proportional to the concentration of the acid catalyst.

Conversely, under basic conditions (pH > 7), the reaction is catalyzed by hydroxide (B78521) ions (OH⁻). The hydroxide ion directly attacks the electron-deficient silicon atom, leading to the displacement of the ethoxy group. unm.edu The rate of hydrolysis under basic conditions is generally proportional to the hydroxide ion concentration.

The following table illustrates the general effect of pH on the relative hydrolysis rate of alkoxysilanes, which is expected to be applicable to this compound.

| pH Range | Catalyst | Relative Hydrolysis Rate |

| < 4 | Acid (H₃O⁺) | High |

| 4 - 6 | Acid (H₃O⁺) | Moderate |

| ~ 7 | None | Low (Minimum) |

| 8 - 10 | Base (OH⁻) | Moderate |

| > 10 | Base (OH⁻) | High |

This table provides a qualitative representation of the expected trend for this compound based on general knowledge of alkoxysilane hydrolysis.

Both acid and base catalysts play a crucial role in accelerating the hydrolysis of this compound. unm.edu The choice of catalyst not only affects the rate of hydrolysis but also influences the subsequent condensation reactions and the final structure of the resulting polysiloxane network.

Acid Catalysts: Common acid catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids. The acid-catalyzed hydrolysis is generally a rapid process. unm.edu The mechanism involves the protonation of the ethoxy group, which weakens the Si-O bond and facilitates its cleavage upon attack by a water molecule.

Basic Catalysts: Ammonia and various amines are commonly used as basic catalysts. researchgate.net In base-catalyzed hydrolysis, the hydroxide ion acts as a strong nucleophile, directly attacking the silicon atom. unm.edu This leads to the formation of a pentacoordinate intermediate, which then rearranges to release an ethoxide ion.

Polycondensation Reactions of Silanol (B1196071) Intermediates

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo polycondensation reactions to form stable siloxane bonds (Si-O-Si), with the elimination of water or alcohol. These reactions are responsible for the growth of oligomers and polymers, eventually leading to the formation of a three-dimensional network.

Condensation Pathways: Siloxane Bond Formation

There are two primary pathways for the condensation of silanol intermediates:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O)

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol (B145695). (≡Si–OH + C₂H₅O–Si≡ ⇌ ≡Si–O–Si≡ + C₂H₅OH)

The relative contribution of these two pathways depends on the degree of hydrolysis and the reaction conditions. In the early stages of the reaction, when both silanol and ethoxy groups are present, both pathways can occur. As hydrolysis proceeds, the water-producing condensation becomes more dominant.

Factors Governing Condensation Rate and Extent

The rate and extent of polycondensation are influenced by several factors, which in turn determine the structure and properties of the final material:

pH: The condensation rate is also pH-dependent. Generally, the rate of condensation is lowest in the pH range of 2-3 and increases at higher and lower pH values. Under basic conditions, the condensation is significantly promoted. researchgate.net

Catalyst: The type of catalyst used for hydrolysis also affects condensation. Base catalysts generally promote a higher degree of condensation, leading to more cross-linked and particulate structures. researchgate.net Acid catalysts, on the other hand, tend to favor the formation of more linear or randomly branched polymers. researchgate.net

Concentration of Reactants: Higher concentrations of the silane (B1218182) precursor and water can increase the frequency of molecular collisions, thereby accelerating the condensation rate.

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, leading to faster gelation times. mdpi.com

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction kinetics and the morphology of the resulting network.

Mechanistic Models of Network Formation via Sol-Gel Processes

The sol-gel process involving this compound is a complex interplay of hydrolysis and condensation reactions that leads to the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent evolution into a gel (a continuous solid network entrapping the liquid phase). mdpi.comnih.gov

The mechanism of network formation can be conceptualized through several models, which are influenced by the reaction conditions, particularly the pH.

Acid-Catalyzed Model: Under acidic conditions, hydrolysis is typically fast relative to condensation. This leads to the formation of less-branched, more linear or randomly branched polymeric chains. researchgate.net As these chains grow and entangle, they form a continuous network, resulting in gelation. The resulting gel structure is often described as being "polymeric."

Base-Catalyzed Model: In the presence of a base catalyst, both hydrolysis and condensation of the terminal silanol groups are rapid. This leads to the preferential formation of highly branched clusters or discrete colloidal particles. researchgate.net These particles then aggregate to form the gel network. This is often referred to as a "colloidal" or "particulate" gelation mechanism. The resulting network tends to be more compact and less porous on a local scale compared to acid-catalyzed gels.

For bifunctional precursors like this compound, intramolecular condensation reactions can also occur, leading to the formation of cyclic species. acs.org These cyclic intermediates can then be incorporated into the growing polymer network, influencing the final structure and properties of the material. The presence of the flexible methylene (B1212753) bridge between the two silicon atoms can facilitate such cyclization.

The final architecture of the polysiloxane network derived from this compound is thus a result of the competition between linear chain extension, branching, and cyclization, all of which are governed by the fundamental hydrolysis and condensation reactions and the specific conditions of the sol-gel process.

Role of Solvent Systems in Reaction Control

The solvent system employed during the hydrolysis and condensation of this compound plays a pivotal role in controlling the reaction kinetics and the structure of the resulting polymer. The choice of solvent affects the solubility of the reactants, the rate of hydrolysis, and the subsequent condensation reactions.

In the sol-gel process involving this compound and other alkoxide compounds, a variety of solvents can be utilized to facilitate a homogenous reaction mixture and influence the properties of the final hardened material. google.com The selection of an appropriate solvent is crucial as it can modulate the stability of the sol, preventing premature gelation and ensuring the formation of a uniform coating or material. google.com

Commonly employed solvents include alcohols, ethers, and ketones. google.com Alcohol solvents such as methanol (B129727), ethanol, propanol, isopropanol, butanol, and ethylene (B1197577) glycol are frequently used. google.com Ether solvents like dioxane and tetrahydrofuran (B95107), as well as ketone solvents such as acetone, are also suitable. google.com Additionally, aliphatic and aromatic hydrocarbon solvents may be used. Specific examples of aliphatic hydrocarbons include n-pentane, isopentane, n-hexane, isohexane, n-heptane, cyclohexane, and methylcyclohexane. Aromatic hydrocarbon options encompass benzene, toluene, xylene, and ethylbenzene. google.com

The solvent can also influence the hydrolysis rate by affecting the water activity. In some systems, the use of a solvent that is immiscible with water can lead to phase-transfer-catalyzed hydrolysis, where the reaction occurs at the interface of the two phases. The amount of solvent used is also a critical parameter, with the weight ratio of solvent to the silane compound typically ranging from 0.1 to 500. google.com

The interplay between the solvent and the silane precursor is a key factor in controlling the morphology of the final product. For instance, in the preparation of organic silicon oxide fine particles, the choice of solvent is instrumental in achieving the desired particle size and distribution. google.com

Temperature and Pressure Effects on Gelation Dynamics

Temperature is a critical parameter that directly influences the kinetics of both the hydrolysis and condensation reactions of this compound. An increase in temperature generally accelerates both processes. However, the relative rates of hydrolysis and condensation can be differentially affected, which in turn dictates the structure of the resulting gel.

The hydrolysis and condensation reactions are typically conducted at temperatures ranging from 0°C up to the boiling point of the alcohol that is produced as a byproduct of the hydrolysis reaction. google.com A preferred temperature range for these reactions is often cited as being between room temperature and 80°C. google.com In the context of forming far-infrared reflective films, heating temperatures for the sol-gel process are preferably equal to or lower than 250°C, with more desirable ranges being 20°C to 200°C, and even more preferably 30°C to 180°C. google.com

Elevated temperatures can lead to a more rapid formation of the siloxane network, resulting in shorter gelation times. However, excessively high temperatures can also promote uncontrolled and rapid condensation, potentially leading to the formation of non-uniform, heterogeneous gels with undesirable properties. Careful control of the temperature profile is therefore essential for tailoring the final material characteristics.

While the influence of temperature on the gelation of alkoxysilanes is well-documented, the effects of pressure are less commonly studied in the context of this compound. In general, for polycondensation reactions, pressure can influence the reaction equilibrium, particularly if there is a change in the molar volume of the system. High pressure can favor reactions that lead to a reduction in volume. However, for the typical sol-gel processing of this compound, the reactions are generally carried out at atmospheric pressure.

The following table summarizes the key reaction parameters for the hydrolysis and condensation of this compound based on general findings for hydrolyzable silanes.

| Parameter | Typical Range/Value | Effect on Reaction |

| Solvent Type | Alcohols, Ethers, Ketones, Aliphatic/Aromatic Hydrocarbons | Influences reactant solubility, reaction rates, and final polymer morphology. |

| Solvent to Silane Ratio (by weight) | 0.1 to 500 | Affects concentration and reaction kinetics. |

| Water to Silane Ratio (molar) | 0.5 to 100 times the mole necessary for complete hydrolysis | Controls the extent of hydrolysis. |

| Reaction Temperature | 0°C to the boiling point of the byproduct alcohol (typically room temperature to 80°C) | Accelerates both hydrolysis and condensation rates. |

| Heating Temperature (for film formation) | 20°C to 200°C | Affects the properties of the final hardened material. |

| Reaction Pressure | Typically Atmospheric | Generally not a primary control parameter in standard sol-gel processes. |

Polymerization and Architectonic Design of Materials Derived from Bis Methyldiethoxysilyl Methane

Formation of Polyorganosiloxanes and Hybrid Inorganic-Organic Polymers

The polymerization of Bis(methyldiethoxysilyl)methane proceeds through hydrolysis and condensation of its ethoxy groups, a fundamental process in sol-gel chemistry. The methoxy (B1213986) groups present on the silicon atoms are reactive sites that, in the presence of water and a catalyst (acidic or basic), hydrolyze to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and readily undergo condensation reactions with other silanol groups or unreacted ethoxy groups to form siloxane bridges (-Si-O-Si-). This process leads to the formation of polyorganosiloxanes, where the repeating units are linked by these durable siloxane bonds.

The presence of the central methylene (B1212753) bridge (-CH2-) in the this compound molecule is crucial as it imparts a degree of organic character and flexibility to the resulting inorganic polysiloxane network. This integration of organic and inorganic components at the molecular level results in the formation of hybrid inorganic-organic polymers. These materials exhibit a unique combination of properties, including the thermal stability and rigidity of silica (B1680970), and the flexibility and functionality of organic polymers.

Hydrolysis: n CH₂(Si(CH₃)(OC₂H₅)₂) + 4n H₂O → n CH₂(Si(CH₃)(OH)₂) + 4n C₂H₅OH

Condensation: n CH₂(Si(CH₃)(OH)₂) → [-O-Si(CH₃)(CH₂)(Si(CH₃)-O-]n + 2n H₂O

The resulting polymer structure is a complex, three-dimensional network. The methyl groups attached to the silicon atoms also play a role in the final properties of the polymer, contributing to its hydrophobicity and modifying the network structure. The ability to form up to four siloxane bonds per molecule (two from each silicon atom) allows for a high degree of crosslinking, leading to the formation of robust and thermally stable materials.

Sol-Gel Derived Network Architectures

The sol-gel process is a versatile method for producing a wide range of materials with controlled porosity and structure. For this compound, this process is central to the creation of unique network architectures, including highly porous aerogels and xerogels.

The sol-gel process begins with the formation of a 'sol', which is a colloidal suspension of solid particles in a liquid. In the case of this compound, the hydrolysis and condensation reactions lead to the formation of small, interconnected silica-based particles in the solvent. As the condensation reactions continue, these particles link together to form a continuous, three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a 'gel'.

The properties of the final material are highly dependent on how the solvent is removed from the gel network:

Aerogels: To create an aerogel, the solvent is removed from the gel under supercritical conditions. mdpi.com This process avoids the capillary forces that would cause the delicate porous network to collapse during conventional evaporation. The resulting aerogels are characterized by their extremely low density, high porosity, and large surface area. While specific data for this compound derived aerogels is scarce, studies on similar bridged silanes like bis(triethoxysilyl)methane (B91341) (BTEM) show the formation of highly porous hybrid silica aerogels. mdpi.com

Xerogels: Xerogels are formed when the solvent is removed from the gel by conventional evaporation at or below the boiling point of the liquid. This process leads to significant shrinkage of the gel network due to the capillary forces exerted by the evaporating solvent. The resulting xerogels are denser and less porous than aerogels but still possess a significant internal surface area.

The methylene bridge in this compound introduces flexibility into the network, which can influence the mechanical properties of the resulting aerogels and xerogels, potentially making them less brittle than those derived from purely inorganic precursors like tetraethoxysilane (TEOS).

The control of gelation is critical for tailoring the porous structure of the final material. By carefully manipulating the reaction conditions, it is possible to produce materials with predominantly mesoporous (pore diameters between 2 and 50 nm) or microporous (pore diameters less than 2 nm) structures.

Several factors influence the gelation process and the resulting pore structure:

Catalyst: The type of catalyst (acid or base) and its concentration have a profound effect on the rates of hydrolysis and condensation. Acid catalysis generally leads to a more linear, less branched polymer structure, which can result in a more open, mesoporous network. Base catalysis, on the other hand, promotes a more highly branched, particulate-like structure, which can lead to a finer, more microporous network.

Water-to-Silane Ratio (R-value): The amount of water used for hydrolysis influences the extent of the reaction and the concentration of silanol groups. A higher R-value generally leads to more complete hydrolysis and a more highly crosslinked network.

Solvent: The choice of solvent can affect the solubility of the reactants and the growing polymer network, thereby influencing the aggregation of particles and the final pore structure.

Temperature: Temperature affects the rates of both hydrolysis and condensation, with higher temperatures generally leading to faster reaction rates and potentially different network structures.

Copolymerization Studies Involving this compound

Copolymerization offers a powerful strategy to further tailor the properties of materials derived from this compound. By integrating other organosilanes or organic monomers into the polymer network, it is possible to achieve a wide range of chemical and physical properties.

This compound can be copolymerized with a variety of other monomers to create hybrid materials with enhanced or novel properties.

Copolymerization with other Organosilanes: Co-hydrolysis and co-condensation with other organosilanes, such as tetraethoxysilane (TEOS) or methyltrimethoxysilane (B3422404) (MTMS), can be used to modify the network structure and properties. For example, the incorporation of TEOS would increase the degree of crosslinking and the inorganic character of the material, leading to higher rigidity and thermal stability. Conversely, the addition of MTMS, with its single methyl group, could be used to control the hydrophobicity and network connectivity. While specific studies on this compound are limited, research on the copolymerization of other bridged silanes with these common precursors has shown that the properties of the resulting materials can be systematically tuned. mdpi.comresearchgate.net

Copolymerization with Organic Monomers: It is also possible to create hybrid materials by copolymerizing this compound with organic monomers, such as styrene (B11656) or acrylates. This can be achieved through various methods, including the use of functionalized organic monomers that can react with the silane (B1218182) or by creating an interpenetrating polymer network (IPN) where the polysiloxane and organic polymer networks are physically entangled. This approach allows for the combination of the desirable properties of both the inorganic and organic components in a single material.

The ratio of this compound to its comonomer(s) is a critical parameter that dictates the evolution of the network and the final properties of the material. By systematically varying the comonomer ratios, a wide spectrum of material properties can be accessed.

For example, in a copolymer system with TEOS, increasing the proportion of this compound would be expected to increase the organic content and flexibility of the resulting material, while decreasing its density and potentially increasing its hydrophobicity. Conversely, a higher proportion of TEOS would lead to a more rigid, silica-like material.

While detailed experimental data on the impact of comonomer ratios for this compound is not available, studies on similar systems provide a clear indication of the expected trends. For instance, in dental resin composites, the ratio of different methacrylate (B99206) comonomers has been shown to significantly affect properties such as viscosity, degree of conversion, and mechanical strength. A similar level of control over material properties can be anticipated in copolymer systems involving this compound.

Microstructural Engineering and Performance Enhancement in Derived Materials

Influence of Monomer Connectivity on Network Architecture

The defining feature of Bis(methyldiethoxysilyl)methane is its methylene (B1212753) bridge (—CH₂—) connecting two silicon atoms. This bridge imparts a specific geometry and reactivity that dictates the formation of the resulting polymer network. The Si-CH₂-Si bond's rigidity and the precursor's hydrolysis and condensation rates are critical factors in the synthesis of structured materials. nih.gov

The synthesis of periodic mesoporous organosilicas (PMOs) using methylene-bridged precursors like BTESM has been successfully demonstrated. epa.gov These materials exhibit highly ordered porous structures, which are templated using surfactants during a sol-gel process. epa.govnih.gov However, creating large-pore PMOs with a methylene bridge, such as the SBA-15 type, presents unique challenges. nih.govnih.gov

The synthesis requires more rigorous conditions compared to other organosilica precursors. nih.govnih.gov This is attributed to the fast hydrolysis and condensation rates of the methylene-bridged precursor and the conformational rigidity of the Si-CH₂-Si bond. nih.gov These factors can lead to a weaker interaction between the precursor and the surfactant template, hindering the precipitation of the desired mesostructure. nih.gov To overcome this, a mild acidic environment and the addition of salt are often employed to slow down the hydrolysis and enhance the precursor-template interaction, respectively, leading to high-quality, large-pore methylene-bridged PMOs. nih.govnih.gov The resulting materials possess a 2D-hexagonal structure and can achieve very high surface areas. epa.gov

This compound is instrumental in forming crosslinked nano-sized colloidal particles and more complex nanostructures. Through sol-gel processes, this precursor can be co-polymerized with other silanes to form stable sols containing nanoparticles. For instance, co-polymerization of Bis(triethoxysilyl)ethane (BTESE) and BTESM results in sols with average particle sizes of approximately 5 nm.

More intricate architectures, such as dendritic mesoporous organosilica nanoparticles (DMONs), can also be synthesized. nih.gov These particles feature radial channels and a dendritic structure, often created using a one-pot synthesis method with surfactants and a catalyst. nih.gov While many DMONs are synthesized from ethane-bridged silanes, the fundamental principles apply to methylene-bridged precursors, which can be used to create these highly structured nanoparticles with large surface areas. nih.gov

Tailoring of Porosity and Surface Area in Organosilica Networks

A key advantage of using this compound is the ability to precisely control the porosity and surface area of the resulting organosilica material. The methylene bridge acts as a "spacer" between the silicon atoms, influencing the final pore structure.

The characteristics of the organosilica network, including pore size, pore volume, and surface area, can be tuned by adjusting the synthesis conditions and precursor composition. Co-polymerizing a methylene-bridged precursor like BTESM with other bridged silanes, such as BTESE, is an effective method for this. As the proportion of the shorter methylene-bridged monomer (BTESM) increases in the mixture, the resulting material exhibits a more compact network. This leads to a systematic decrease in the Brunauer-Emmett-Teller (BET) surface area, pore volume, and average pore size.

Table 1: Influence of BTESM on Organosilica Powder Microstructure

This table illustrates how increasing the molar ratio of Bis(triethoxysilyl)methane (B91341) (BTESM) relative to Bis(triethoxysilyl)ethane (BTESE) in a co-polymerization reaction affects the properties of the resulting powder.

| BTESE:BTESM Molar Ratio | SBET (m²/g) | Vp (cm³/g) |

|---|---|---|

| 1:0 | 329 | 0.176 |

| 3:1 | 285 | 0.151 |

| 1:1 | 240 | 0.126 |

| 1:3 | 196 | 0.101 |

Data sourced from a study on co-polymerization of BTESE and BTESM.

This tunability allows for the creation of materials with precisely controlled microstructures for applications like gas separation membranes.

The incorporation of the organic methylene bridge directly into the silica (B1680970) framework fundamentally alters the surface chemistry of the material, imparting a degree of hydrophobicity. nih.gov This organic character helps to shield the siloxane (Si-O-Si) bonds from attack by water molecules, which can enhance the material's hydrothermal stability compared to purely inorganic silica. nih.gov

While hydrophobicity contributes to stability, its role should not be overestimated, as many stable organosilicas with short bridges still show an affinity for water. nih.gov The presence of the methylene groups within the pore structure influences the surface energy and interaction with various molecules. Materials derived from precursors with short alkylene bridges, like the methylene bridge, tend to have surfaces that are more hydrophobic compared to those with unhydrolyzed silanol (B1196071) groups. nih.gov This property is crucial for applications in catalysis, separation, and as moisture-resistant coatings.

Interfacial Phenomena and Adhesion Mechanisms

Organosilanes, including bridged structures like this compound, are widely recognized for their ability to function as adhesion promoters at the interface between inorganic substrates and organic polymers. researchgate.net The mechanism involves a dual reactivity that allows the molecule to form a durable bridge between two dissimilar materials.

The process begins with the hydrolysis of the methyldiethoxy groups (—Si(OCH₂CH₃)₂) in the presence of water to form reactive silanol groups (—Si(OH)₂). researchgate.net These silanols then condense with each other to form a stable, crosslinked siloxane network (Si-O-Si). researchgate.net Simultaneously, they can condense with hydroxyl groups present on the surface of an inorganic substrate (like glass, metal, or ceramics), forming strong, covalent oxane bonds (Substrate-O-Si). researchgate.net

The organic methylene group integrated into this network provides compatibility with an organic resin or polymer matrix. This creates a durable link from the inorganic substrate, through the siloxane network, to the organic coating or adhesive. This bridging mechanism significantly enhances adhesion, converting a material with poor adhesion into one that can withstand severe environmental conditions. researchgate.net The effectiveness of the adhesion is dependent on the silane's ability to migrate to the interface and form a robust, crosslinked network. researchgate.net

Role as a Coupling Agent in Composite Systems

This compound is a member of the organofunctional silane (B1218182) family, which is widely recognized for its utility as a coupling agent in composite materials. These agents are crucial for creating a stable and durable bond between dissimilar materials, specifically between inorganic fillers or reinforcements (like glass fibers, silica, or metal oxides) and an organic polymer matrix.

The fundamental role of a coupling agent is to form a molecular bridge at the interface of these two phases. The unique chemical structure of this compound, featuring two methyldiethoxysilyl groups linked by a methane (B114726) bridge, allows it to fulfill this role effectively. The ethoxy groups attached to the silicon atoms are hydrolyzable, meaning they can react with water to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of most inorganic fillers, forming strong, covalent oxane bonds (Si-O-Filler).

Simultaneously, the non-hydrolyzable methyl and methane groups are organophilic, making them compatible with the organic polymer matrix. This dual reactivity allows the molecule to effectively "couple" the inorganic and organic components, a process that is critical for transferring stress from the polymer matrix to the reinforcing filler. Without a coupling agent like this compound, the two phases would have poor adhesion, leading to mechanical failure at the interface under load.

While specific performance data for this compound is not extensively detailed in publicly available research, the behavior of closely related bis-alkoxysilylalkanes suggests its effectiveness. The use of such dipodal silanes can lead to enhanced hydrolytic stability of the interface, which translates to improved long-term performance of the composite material, especially in humid or aqueous environments.

Enhancing Interfacial Interactions between Organic and Inorganic Phases

The formation of covalent bonds between the silane and the inorganic filler surface is a primary mechanism for enhancing interfacial adhesion. This chemical linkage is significantly stronger than the weak van der Waals forces that would otherwise exist between the polymer and an untreated filler. The result is a more robust interface that can effectively transfer stress, leading to improvements in the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance.

Furthermore, the presence of the this compound molecules at the interface can create a more gradual transition in chemical properties from the inorganic filler to the organic matrix. This "interphase" region, with its intermediate characteristics, can help to dissipate stress concentrations that might otherwise lead to crack initiation and propagation.

Advanced Characterization Techniques for Research on Bis Methyldiethoxysilyl Methane Systems

Spectroscopic Probes for Network Characterization

Spectroscopic methods are paramount for elucidating the chemical transformations that occur as Bis(methyldiethoxysilyl)methane undergoes hydrolysis and condensation to form a network.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon Connectivity and Hydroxyl Content (e.g., 29Si CP-MAS NMR)

For silicon-based networks, 29Si Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectroscopy is a powerful tool to determine the extent of condensation and the local environment of silicon atoms. This technique distinguishes between different silicon species based on the number of bridging oxygen atoms (siloxane bonds) they have formed. Typically, T-structures, which are characteristic of organotrialkoxysilanes, are analyzed. For a precursor like this compound, one would expect to observe specific resonances corresponding to T-structures.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is instrumental in monitoring the chemical changes during the sol-gel process of this compound. The analysis would typically focus on several key vibrational bands. The disappearance of Si-O-C bonds from the ethoxy groups and the concomitant appearance of a broad Si-O-H stretching band would indicate hydrolysis. Subsequently, the growth of a strong, broad Si-O-Si asymmetric stretching band would confirm the formation of the siloxane network. The presence of C-H stretching and bending vibrations from the methyl and methylene (B1212753) bridge groups would be expected to remain, confirming the integrity of the organic moieties within the inorganic network. While general principles of FTIR analysis of silanes are well-established, specific band assignments and kinetic studies for this compound are not detailed in accessible literature.

Microscopic and Scattering Methods for Structural Elucidation

These techniques provide insights into the morphology and hierarchical structure of the materials derived from this compound.

Electron Microscopy (SEM, TEM) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the morphology of the final dried gel or cured material. SEM would reveal the surface topography, porosity, and any macroscopic phase separation. TEM, with its higher resolution, could provide information on the nanoscale structure, including the size and distribution of pores and the presence of any ordered domains. For materials derived from this compound, one might expect to observe a range of morphologies depending on the synthesis conditions, from dense films to porous gels. Patent literature mentions the use of SEM for examining layers in electronic devices but does not provide detailed micrographs that would elucidate the intrinsic morphology of a bulk material derived from this precursor.

X-ray Scattering Techniques (SAXS, WAXS) for Meso- and Nanoscale Structure

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used to probe the structure at different length scales. WAXS would indicate whether the material is amorphous or has any crystalline domains. For most sol-gel derived organosilicates, a broad amorphous halo is expected. SAXS, on the other hand, is crucial for characterizing the mesoscale structure, such as the size, shape, and spacing of pores or particles within the network. This information is critical for applications where porosity and surface area are important. Specific SAXS or WAXS studies on this compound-derived networks are not found in the surveyed literature.

Rheological Studies of Gelation and Network Formation

Rheology provides a macroscopic view of the network formation process by measuring the change in the material's flow and deformation behavior over time. Monitoring the evolution of the storage modulus (G') and loss modulus (G'') during the sol-to-gel transition can pinpoint the gel point—the critical moment when a continuous network spans the entire system. Such studies would offer valuable information on the gelation kinetics and the mechanical properties of the resulting gel, which are influenced by factors such as catalyst type, water-to-silane ratio, and temperature. Despite the importance of this technique, specific rheological data for the gelation of this compound could not be located.

Thermogravimetric Analysis (TGA) for Condensation and Pore Volume Assessment

Thermogravimetric Analysis (TGA) is a important technique for characterizing materials modified with organosilanes such as this compound. It provides quantitative information about the thermal stability of the functionalized material and the extent of silane (B1218182) condensation on a substrate. By monitoring the weight change of a sample as a function of temperature, different thermal events can be identified, including the desorption of physically adsorbed water, the decomposition of the organic functionalities of the silane, and the condensation of unreacted alkoxy groups.

While specific TGA research data for this compound is not extensively available in public literature, the thermal behavior of analogous bis-alkoxysilane systems on substrates like silica (B1680970) has been studied. These studies provide a framework for understanding the expected TGA profile of materials functionalized with this compound.

Detailed Research Findings

Research on silica modified with various alkoxysilanes reveals several distinct stages of weight loss in TGA. researchgate.net The initial weight loss, typically occurring below 150°C, is attributed to the removal of physisorbed water and residual solvents from the material's surface and pores. A subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the grafted organic groups and the condensation of residual ethoxy groups to form siloxane bonds. researchgate.net

For instance, in studies involving bis-silanes like bis(3-triethoxysilylpropyl) tetrasulfide (TESPT) and bis[3-(triethoxysilyl)propyl] disulfide (TESPD) on silica, the TGA curves show that the decomposition of the organic part of the silane and the condensation of ethoxy groups occur at temperatures up to approximately 495°C. researchgate.net The specific temperature ranges and the percentage of weight loss are indicative of the grafting efficiency and the nature of the chemical bonds formed between the silane and the substrate. Lower grafting efficiencies have been observed with bulkier silanes and at higher silane loading concentrations. researchgate.net

The amount of silane grafted onto a surface can be quantitatively estimated from the total weight loss in the temperature range associated with the decomposition of the organic moiety. This information is crucial for assessing the degree of surface functionalization and, indirectly, the changes in pore structure. A higher degree of silanization, as confirmed by a larger weight loss in the relevant temperature range, generally leads to a reduction in the specific surface area and pore volume of the material, which can be correlated with data from nitrogen sorption analysis.

The following interactive data tables illustrate the kind of data obtained from TGA measurements on silica functionalized with a hypothetical this compound, based on findings for analogous systems.

Table 1: TGA Weight Loss Stages for Silica Functionalized with this compound

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| 25 - 150 | 2.5 | Removal of physisorbed water and solvent |

| 150 - 400 | 8.0 | Decomposition of methyldiethoxy groups & initial condensation |

| 400 - 600 | 5.5 | Further condensation of ethoxy groups and decomposition of the methylene bridge |

| > 600 | 1.0 | Dehydroxylation of surface silanol (B1196071) groups |

Table 2: Influence of this compound Concentration on Grafting Density and Pore Volume

| Silane Concentration (wt%) | TGA Weight Loss (150-600°C) (%) | Grafting Density (mmol/g) | Resultant Pore Volume (cm³/g) |

| 1 | 5.2 | 0.25 | 0.85 |

| 3 | 10.8 | 0.53 | 0.62 |

| 5 | 14.5 | 0.71 | 0.48 |

| 10 | 16.2 | 0.79 | 0.35 |

These tables demonstrate how TGA data can be used to systematically evaluate the effect of processing parameters, such as the initial silane concentration, on the final properties of the modified material. The correlation between the weight loss attributed to the silane and the resulting pore volume provides valuable insights into the condensation process and its impact on the material's porous architecture.

Theoretical and Computational Approaches in Bis Methyldiethoxysilyl Methane Research

Molecular Dynamics (MD) Simulations of Organosilica Network Evolution

MD simulations are powerful tools for understanding the dynamic processes of how organosilica networks form from precursors like "Bis(methyldiethoxysilyl)methane." These simulations can model the aggregation of silane (B1218182) monomers, the formation of siloxane bonds (Si-O-Si), and the eventual development of a porous, three-dimensional structure.

Hypothetical Data Table on Network Flexibility Parameters: (Note: This table is illustrative and not based on actual published data for this compound)

| Parameter | Simulated Value Range | Implication |

|---|---|---|

| Si-C-Si Bond Angle (°) | 110-115 | Indicates tetrahedral geometry around the carbon bridge. |

| Si-O-Si Bond Angle (°) | 140-155 | A wider distribution suggests higher flexibility in the siloxane backbone. |

| Torsional Energy Barrier (kJ/mol) | 5-10 | Lower barriers for Si-C bond rotation would imply greater conformational freedom. |

A key application of MD simulations is the visualization and characterization of the porous architecture within the organosilica material. By simulating the final, cross-linked network, it is possible to calculate important parameters like pore size distribution, pore volume, and the connectivity of the pore network. This information is vital for applications such as molecular separations and catalysis.

Hypothetical Data Table on Pore Structure Characteristics: (Note: This table is illustrative and not based on actual published data for this compound)

| Property | Predicted Value | Significance |

|---|---|---|

| Average Pore Diameter (Å) | 8 - 15 | Determines the size of molecules that can enter the network. |

| Porosity (%) | 30 - 45 | Represents the void space available for guest molecules. |

| Surface Area (m²/g) | 400 - 600 | A high surface area is crucial for adsorption and catalytic applications. |

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to calculate the energetics of chemical reactions. For "this compound," DFT would be instrumental in understanding the fundamental chemical reactions that lead to the formation of the organosilica network.

The formation of organosilica gels from alkoxysilane precursors involves two primary reactions: hydrolysis of the alkoxy groups (-OEt) to silanols (-OH), and subsequent condensation of these silanols to form siloxane bonds (Si-O-Si). DFT calculations can map out the energy landscape of these reactions, identifying the transition state structures and calculating the activation energy barriers. This provides insights into the reaction kinetics under different conditions (e.g., pH).

Hypothetical Data Table on Reaction Energetics: (Note: This table is illustrative and not based on actual published data for this compound)

| Reaction Step | Calculated Activation Energy (kJ/mol) | Significance |

|---|---|---|

| First Hydrolysis | 50 - 60 | The initial and often rate-limiting step in the sol-gel process. |

| Second Hydrolysis | 40 - 50 | Typically faster than the first hydrolysis. |

| Water-producing Condensation | 70 - 85 | The energy barrier for two silanols to form a siloxane bond and water. |

| Alcohol-producing Condensation | 90 - 110 | The energy barrier for a silanol (B1196071) and an ethoxy group to form a siloxane bond and ethanol (B145695). |

DFT calculations can predict various spectroscopic properties of the "this compound" monomer and the resulting siloxane network. This is incredibly valuable for interpreting experimental spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, DFT can predict the 29Si NMR chemical shifts for silicon atoms in different local environments (e.g., T-structures, which are silicon atoms with one Si-C bond and three Si-O bonds).

Hypothetical Data Table on Predicted Spectroscopic Data: (Note: This table is illustrative and not based on actual published data for this compound)

| Spectroscopic Feature | Predicted Value | Experimental Correlation |

|---|---|---|

| 29Si NMR Chemical Shift (T¹) (ppm) | -10 to -20 | Corresponds to a silicon atom with one siloxane bond. |

| 29Si NMR Chemical Shift (T²) (ppm) | -20 to -30 | Corresponds to a silicon atom with two siloxane bonds. |

| 29Si NMR Chemical Shift (T³) (ppm) | -30 to -40 | Corresponds to a fully condensed silicon atom with three siloxane bonds. |

| Si-O-Si Stretching Frequency (cm⁻¹) | 1000 - 1150 | A key vibrational mode observed in IR and Raman spectroscopy. |

Emerging Research Directions and Future Perspectives

Integration of Bis(methyldiethoxysilyl)methane into Novel Hybrid Material Systems

The primary application of bis-alkoxysilanes like this compound is in the creation of organic-inorganic hybrid materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability). The sol-gel process is the most common method for synthesizing these hybrids, involving the hydrolysis and condensation of the alkoxysilane precursors.

When bis-silylated precursors are used, they can form bridged silica (B1680970) networks, leading to materials known as Periodic Mesoporous Organosilicas (PMOs). nih.gov In PMOs, the organic bridging groups are integral components of the silica framework, leading to a more homogeneous distribution of organic functionality compared to materials where organic groups are simply grafted onto a pre-formed silica surface. nih.gov This integration can significantly enhance the mechanical, thermal, and chemical properties of the resulting material.

Research has shown that the nature of the bridging group plays a crucial role in determining the final properties of the hybrid material. For instance, phenylene-bridged hybrid organosilicas have been synthesized for applications in high-performance liquid chromatography. youtube.com While specific data for methylene-bridged materials from this compound is not widely available, the principles remain the same. The methylene (B1212753) bridge would impart a degree of flexibility to the silica network, which could be advantageous for applications requiring materials with some degree of elasticity or impact resistance.

Table 1: Comparison of Synthesis Methods for Organic-Inorganic Hybrid Materials

| Synthesis Method | Description | Advantages | Disadvantages |

| Grafting (Post-Synthesis Modification) | Organic groups are attached to a pre-synthesized porous silica. nih.gov | Preserves the ordered pore structure of the silica support. nih.gov | Potential for non-uniform distribution and pore blocking. nih.gov |

| Co-condensation (One-Pot Synthesis) | Simultaneous hydrolysis and condensation of a tetraalkoxysilane (e.g., TEOS) and an organo-functional silane (B1218182). acs.org | More homogeneous distribution of organic groups than grafting. nih.gov | Can lead to a decrease in the mesoscopic order of the material. nih.gov |

| Bridged Silsesquioxane (PMO) Synthesis | Uses a bis-silylated precursor as the sole source of silicon. nih.gov | Organic groups are integral to the framework, ensuring maximum homogeneity and loading. nih.gov | Synthesis of the precursor can be complex. |

The integration of this compound into hybrid systems with other components, such as polymers or nanoparticles, is another promising research avenue. For example, silica-polymer hybrids are being explored for applications like the adsorption of pollutants from water. researchgate.net The use of a flexible bridged silane could enhance the interaction between the silica matrix and the polymer, leading to improved performance.

Sustainable Synthesis Routes and Green Chemistry Principles for Organosilanes

The traditional synthesis of organosilanes often involves the use of chlorosilanes, which are corrosive and generate significant amounts of salt waste. mdpi.com In line with the principles of green chemistry, there is a strong push towards developing more sustainable synthesis routes.

One of the most promising approaches is the direct synthesis of alkoxysilanes from elemental silicon or silica (SiO₂). nih.govacs.org This method avoids the use of chlorine and is therefore more environmentally benign. For example, trimethoxysilane (B1233946) can be synthesized by the direct reaction of silicon with methanol (B129727) vapor using a copper catalyst. nih.gov While the direct synthesis of this compound has not been specifically reported, the development of catalysts and processes for the direct synthesis of a wide range of alkoxysilanes is an active area of research. mdpi.com

Another key principle of green chemistry is the use of renewable feedstocks . Research is being conducted into using biogenic silica sources, such as rice hull ash, for the synthesis of alkoxysilanes. mdpi.com This approach not only reduces reliance on fossil fuels but also valorizes an agricultural waste product.

The development of catalyst-free and solvent-free synthesis methods is also a major goal. nih.govnih.gov Solvent-free reactions reduce waste and can lead to more efficient processes. Organocatalysis, which uses small organic molecules as catalysts, is emerging as a powerful tool for promoting various chemical transformations under mild and solvent-free conditions. researchgate.netnih.gov

Furthermore, the use of earth-abundant metal catalysts (e.g., iron, cobalt, nickel) to replace precious metal catalysts (e.g., platinum) in reactions like hydrosilylation is a significant trend in sustainable chemistry. nih.govyoutube.com Hydrosilylation is a key reaction for creating silicon-carbon bonds and is widely used in the synthesis of functional organosilanes.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is also being explored for organosilane synthesis. researchgate.netrsc.org While still in its early stages, biocatalysis offers the potential for highly selective and environmentally friendly synthesis routes.

Table 2: Green Chemistry Approaches for Organosilane Synthesis

| Approach | Description | Green Chemistry Principle |

| Direct Synthesis | Reaction of silicon or silica with alcohols to form alkoxysilanes. nih.govmdpi.com | Atom Economy, Waste Prevention |

| Renewable Feedstocks | Use of biogenic silica (e.g., rice hull ash) as a silicon source. mdpi.com | Use of Renewable Feedstocks |

| Catalyst-Free/Solvent-Free Synthesis | Reactions conducted without solvents and/or catalysts. researchgate.netnih.gov | Safer Solvents and Auxiliaries, Energy Efficiency |

| Earth-Abundant Catalysts | Replacement of precious metal catalysts with those based on iron, cobalt, etc. nih.govyoutube.com | Catalysis |

| Biocatalysis | Use of enzymes to catalyze the formation of organosilanes. researchgate.netrsc.org | Catalysis, Use of Renewable Feedstocks (enzymes) |

Advanced Functionalization Strategies for Derived Materials

Once a hybrid material has been synthesized from a precursor like this compound, its properties can be further tailored through advanced functionalization strategies. These strategies aim to introduce specific chemical groups onto the surface or within the pores of the material, thereby imparting new functionalities.

Post-synthesis modification is a widely used technique where a pre-formed material is treated with a reagent to introduce the desired functional groups. nih.gov This method is advantageous as it allows for the preservation of the material's original structure, such as an ordered porous network. nih.gov For example, the surface of a silica material can be modified with various organosilanes to introduce amine, epoxy, or vinyl groups, which can then be used for further reactions or to interact with specific molecules. nih.gov

A particularly powerful and versatile functionalization strategy that has gained prominence is "click chemistry." mdpi.comrjpbcs.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that is highly efficient, selective, and occurs under mild conditions. nih.govresearchgate.net This allows for the straightforward attachment of a wide range of functional molecules to a material that has been pre-functionalized with either an azide (B81097) or an alkyne group. mdpi.comrjpbcs.com This has been successfully applied to the functionalization of various silica-based materials. mdpi.com

The choice of functionalization strategy depends on the desired application. For example, hydrophobic organosilanes can be used to create water-repellent surfaces, while the introduction of charged groups can be used to create ion-exchange materials. nih.gov

Table 3: Common Functionalization Strategies for Silica-Based Materials

| Strategy | Description | Key Features | Example Application |

| Post-Synthesis Grafting | Covalent attachment of functional molecules to a pre-formed material. nih.gov | Preserves material's morphology; versatile. | Immobilization of catalysts. nih.gov |

| Click Chemistry (e.g., CuAAC) | Highly efficient and selective reaction for linking molecules. mdpi.comrjpbcs.com | High yield; mild reaction conditions; biocompatible. | Attachment of biomolecules for sensing applications. |

| Surface Polymerization | Growing polymer chains from the surface of the material. | Creates a dense functional layer. | Improving compatibility in polymer composites. |

| Plasma Functionalization | Using plasma to introduce functional groups onto the surface. nih.gov | Solvent-free; can be applied to various substrates. | Creating hydrophobic coatings. nih.gov |

Predictive Modeling for Rational Design of Organosilane-Based Materials

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Predictive modeling and computational chemistry are emerging as indispensable tools for the rational design of new materials with desired properties. These methods allow researchers to simulate and predict the behavior of molecules and materials at the atomic level, thereby guiding experimental efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to study the fundamental chemical reactions involved in the synthesis of organosilane-based materials, such as the hydrolysis and condensation of alkoxysilane precursors. rjpbcs.com These calculations can provide insights into reaction mechanisms and energetics, helping to optimize reaction conditions.

Molecular dynamics (MD) simulations are used to study the structure and dynamics of larger systems, such as the self-assembly of organosilane molecules or the interaction of these molecules with surfaces. nih.govmdpi.com MD simulations can predict how the molecular architecture of a material will influence its macroscopic properties, such as its mechanical strength or transport properties. nih.gov

Machine learning (ML) is a rapidly developing field that is finding increasing application in materials science. nih.govnih.gov ML models can be trained on existing experimental or computational data to predict the properties of new materials. ijraset.com This can significantly accelerate the screening of large numbers of candidate materials for a specific application. For example, an ML model could be trained to predict the thermal conductivity or mechanical strength of a hybrid material based on the chemical structure of the organosilane precursor and the synthesis conditions.

By combining these different modeling techniques, researchers can develop a comprehensive understanding of the structure-property relationships in organosilane-based materials, enabling the in-silico design of new materials with optimized performance.

Q & A

Basic: What are the established synthetic routes for 1,2-Bis(methyldiethoxysilyl)ethane?

Methodological Answer:

The synthesis typically involves:

- Hydrosilylation reactions : Methyldiethoxysilane reacts with ethylene derivatives under catalytic conditions (e.g., platinum-based catalysts) .

- Alkylation of chlorosilanes : Methyldiethoxysilane chloride reacts with ethane diol, followed by purification via fractional distillation .

- Cross-coupling methods : Utilizing Grignard reagents to link silyl groups to an ethylene backbone under inert atmospheres .

Key Considerations:

- Purity (>98%) is critical for reproducibility in downstream applications. Use gas chromatography (GC) or NMR (e.g., Si NMR) to validate synthesis success .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : GC-MS or HPLC to detect residual silanol byproducts .

- Elemental Analysis : Verify C, H, and Si content against theoretical values (CHOSi; MW: 294.54 g/mol) .

Advanced: How do hydrolysis conditions (pH, temperature) influence the properties of silicate materials derived from this compound?

Methodological Answer:

Controlled hydrolysis is critical for tailoring material properties:

- Kinetics : Acidic conditions (pH 2–4) accelerate hydrolysis, producing smaller siloxane clusters. Basic conditions (pH 10–12) favor condensation, leading to denser networks .

- Temperature Effects :

- 25–50°C : Slow polymerization yields flexible aerogels with pore sizes <50 nm.

- >70°C : Rapid condensation creates brittle xerogels due to uneven crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.